molecular formula C14H21N3OS B2417664 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 871548-22-0

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2417664
CAS No.: 871548-22-0
M. Wt: 279.4
InChI Key: LHNGSVUTXHFZQN-UHFFFAOYSA-N
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Description

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound with the molecular formula C14H21N3OS It is known for its unique chemical structure, which includes a carbamothioyl group, a methylamino group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with methyl isothiocyanate and chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its trimethylphenyl group provides steric hindrance, affecting its interaction with molecular targets, while the carbamothioyl group offers versatility in chemical reactions .

Properties

IUPAC Name

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGSVUTXHFZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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